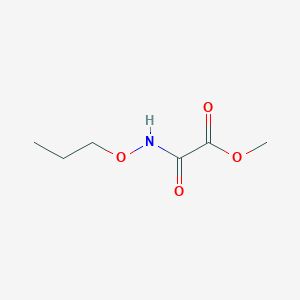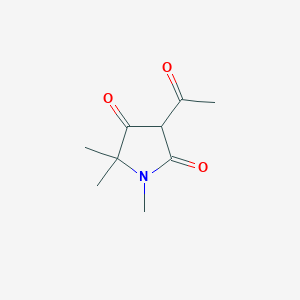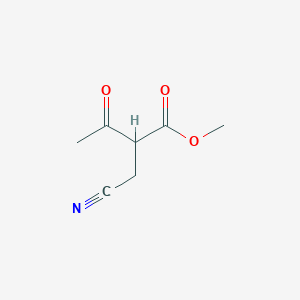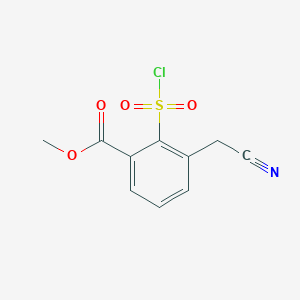
Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a chlorosulfonyl group and a cyanomethyl group attached to a benzoate ester. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate typically involves the chlorosulfonation of methyl benzoate followed by the introduction of a cyanomethyl group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow systems to optimize yield and efficiency. The process is designed to minimize the formation of by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to modify proteins and other biomolecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(chlorosulfonyl)benzoate
- Methyl 3-(chlorosulfonyl)benzoate
- Methyl 4-(chlorosulfonyl)benzoate
Uniqueness
Methyl 2-(chlorosulfonyl)-3-(cyanomethyl)benzoate is unique due to the presence of both the chlorosulfonyl and cyanomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .
Eigenschaften
| 138229-16-0 | |
Molekularformel |
C10H8ClNO4S |
Molekulargewicht |
273.69 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-3-(cyanomethyl)benzoate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)8-4-2-3-7(5-6-12)9(8)17(11,14)15/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MYZZGLWPQIQUII-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1S(=O)(=O)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/no-structure.png)

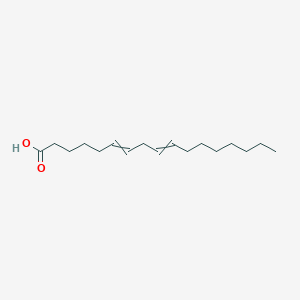
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
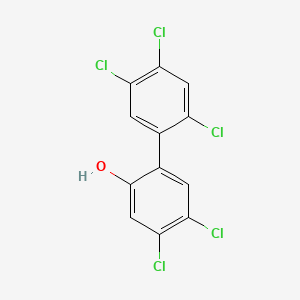
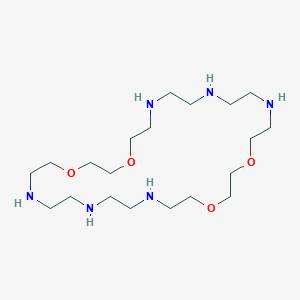
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

